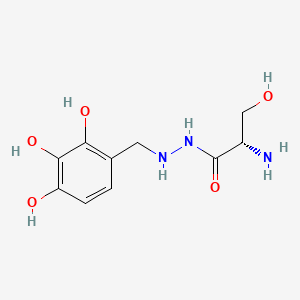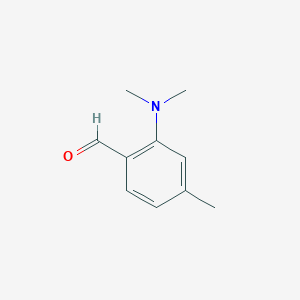
2-(Dimethylamino)-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-4-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the para position with a dimethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methylbenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(Dimethylamino)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: 2-(Dimethylamino)-4-methylbenzoic acid.
Reduction: 2-(Dimethylamino)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)-4-methylbenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophiles, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
4-Dimethylaminobenzaldehyde: Similar structure but lacks the methyl group at the para position.
2-(Dimethylamino)benzaldehyde: Similar structure but lacks the methyl group at the ortho position.
4-Methylbenzaldehyde: Lacks the dimethylamino group.
Uniqueness
2-(Dimethylamino)-4-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and transformations that are not possible with other similar compounds.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-(dimethylamino)-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-9(7-12)10(6-8)11(2)3/h4-7H,1-3H3 |
InChI 键 |
QQKUBDBSCDIYHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)



![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
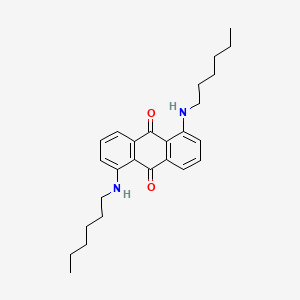
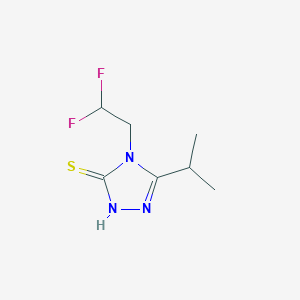
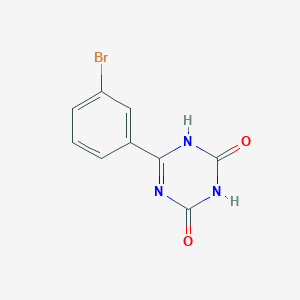

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
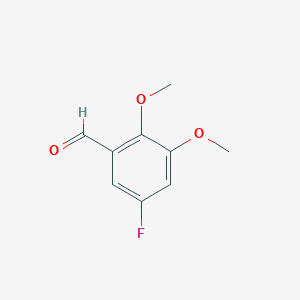
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)

